Firocoxib-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

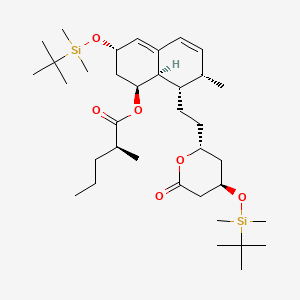

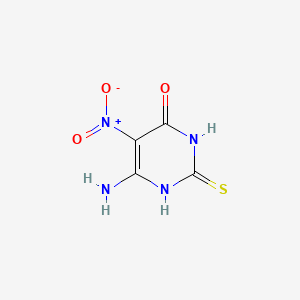

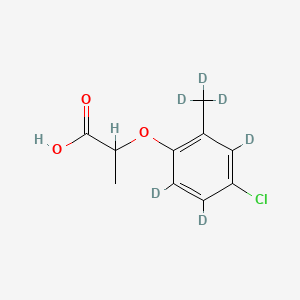

Firocoxib-d4, also known as ML 1785713-d4, is the deuterium labeled Firocoxib . Firocoxib (ML 1785713) is a potent, selective, and orally active COX-2 inhibitor with an IC50 of 0.13 μM . It shows 58-fold more selectivity for COX-2 than COX-1 (IC50 of 7.5 μM) . Firocoxib has anti-inflammatory effects .

Molecular Structure Analysis

The molecular weight of Firocoxib-d4 is 340.43 . The molecular formula is C17H16D4O5S . The structure of Firocoxib-d4 is similar to that of Firocoxib, but with deuterium (D) replacing some of the hydrogen atoms .

Applications De Recherche Scientifique

High-Speed HPLC Method Development

- Use in Analytical Chemistry : Firocoxib is used in developing high-speed stability-indicating reversed-phase high-performance liquid chromatography (HPLC) methods. This involves determining firocoxib and its related substances in bulk drug batches using a fused-core biphenyl column. The method is validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its sensitivity and specificity in analysis (Wang & Rustum, 2022).

Pharmacological Regulation and Pharmacokinetics

- Pharmacokinetic Parameters in Veterinary Medicine : Firocoxib's pharmacokinetic parameters when administered orally or intravenously in horses have been reviewed. This involves understanding the drug's behavior in the body, particularly its absorption, distribution, metabolism, and excretion, which is crucial for effective pain management in veterinary patients (Rangel-Nava et al., 2019).

Plasma Concentration and Pharmacokinetics

- Pharmacokinetics in Horses : Studies on the plasma concentrations and pharmacokinetics of different formulations of firocoxib following multiple administrations in horses help establish appropriate withdrawal time guidelines before performance in equine athletes. Such research is vital for ensuring the welfare of performance horses and maintaining the integrity of equine sports (Knych et al., 2014).

Analysis in Clinical Samples

- Clinical Sample Analysis : A method for the determination of firocoxib in equine plasma using high-performance liquid chromatography has been developed. This analytical technique is crucial for the analysis of clinical samples from pharmacokinetic studies, ensuring accurate and reliable measurement of the drug in biological matrices (Cox & Yarbrough, 2011).

Veterinary Therapeutic Applications

- Veterinary Medicine : Firocoxib is extensively used in veterinary medicine, especially in the treatment of canine osteoarthritis and as a part of pain management in animals. Research in this area focuses on the efficacy of firocoxib in different formulations and dosages, assessing its impact on animal health and wellbeing (Vijarnsorn et al., 2019).

Comparative Efficacy Studies

- Comparison with Other NSAIDs : Comparative studies have been conducted to evaluate the efficacy of firocoxib against other non-steroidal anti-inflammatory drugs (NSAIDs), such as phenylbutazone, in managing lameness and pain in horses. These studies are crucial in determining the most effective and safe NSAIDs for use in veterinary medicine (Foreman et al., 2014).

Safety And Hazards

Firocoxib-d4, like Firocoxib, is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It is recommended to obtain, read, and follow all safety instructions before use .

Orientations Futures

Firocoxib, the non-deuterated version of Firocoxib-d4, is currently approved for veterinary use in dogs and horses . Recently, the U.S. Food and Drug Administration approved the first generic Firocoxib chewable tablets for dogs . This could potentially open up new avenues for the development and approval of generic Firocoxib-d4 medications in the future .

Propriétés

Numéro CAS |

1325700-11-5 |

|---|---|

Nom du produit |

Firocoxib-d4 |

Formule moléculaire |

C17H20O5S |

Poids moléculaire |

340.426 |

Nom IUPAC |

5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |

InChI |

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |

Clé InChI |

FULAPETWGIGNMT-CQOLUAMGSA-N |

SMILES |

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |

Synonymes |

3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone; Equioxx-d4; Equixx-d4; Librens-d4; ML 1785713-d4; Previcox-d4; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Iodo-1H-benzo[d][1,2,3]triazol-7-yl)-4-methylbenzenesulfonamide](/img/structure/B589814.png)

![N 6-Cyclohexyladenosine-[2,8-3H]](/img/structure/B589833.png)

![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)